mycoplasma removal agent
Description
Mycoplasma Removal Agent (MRA) is a specialized antibiotic-based reagent designed to eliminate mycoplasma contamination in cell cultures. Derived from the quinolone family, MRA targets DNA gyrase, an enzyme essential for microbial DNA replication, thereby disrupting mycoplasma proliferation without harming eukaryotic cells . Key features include:
- Mechanism: Inhibits mycoplasma DNA gyrase, preventing DNA supercoiling and replication .
- Efficacy: Rapid action (complete elimination within 7 days) and broad-spectrum activity against Mycoplasma orale, M. arginini, M. hyorhinis, and Acholeplasma laidlawii .
- Safety: Low cytotoxicity, preserving cell viability and metabolic functions .
- Applications: Curative (eliminates existing contamination) and preventive (blocks recontamination) .
Properties
CAS No. |
141513-63-5 |
|---|---|
Molecular Formula |
C9H9NO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Agent | Mechanism | Time to Elimination | Cytotoxicity | Resistance Risk |
|---|---|---|---|---|
| MRA | DNA gyrase inhibition | 7 days | Low | Low |
| Nemonoxacin | DNA gyrase inhibition | 10–14 days | Moderate | High |
| Doxycycline | Ribosomal inhibition | 14–21 days | High | Moderate |
| Sigma Elimination Kit | Filtration + chemicals | 7–10 days | Low | None |
| Phenol-Based Agents | Membrane disruption | Immediate | High | None |
Research Findings and Efficacy Validation
- qPCR Monitoring : MRA reduced mycoplasma DNA (Ct values increased from 25 to 35) in contaminated U937 cells within 4 days, with 100% elimination by day 7 .
- Combination Therapy : MRA + 0.1 µm filtration achieved 99% mycoplasma clearance vs. 70–80% for standalone methods .
- Resistance Profile: No resistance reported for MRA in cell culture settings, contrasting with clinical quinolone resistance in Mycoplasma hominis .
Q & A
Q. What experimental methods are recommended to validate mycoplasma elimination post-MRA treatment?
Validation should involve a combination of techniques:
- PCR-based assays (e.g., EZ-PCR Kit) for high sensitivity (detection limit: 1–10 CFU/mL) .
- DAPI staining to visualize mycoplasma DNA adherent to cell membranes .
- Microbiological culture in semi-fluid media for 21 days to confirm sterility .
- RNA hybridization for species-specific detection . Discrepancies between methods (e.g., PCR-positive but culture-negative results) may indicate residual non-viable DNA, requiring retesting after 72 hours .
Q. What is the mechanism of action of fluoroquinolone-based MRAs, and how does it influence experimental timelines?
MRAs like 4-oxo-quinoline-3-carboxylic acid derivatives target mycoplasma DNA gyrase, inducing double-strand breaks. Treatment typically requires 7–14 days at concentrations between 0.1–0.5 µg/mL, depending on cell type . For example:
Q. How should researchers design a protocol to prevent mycoplasma recontamination after MRA use?
- Pre-treatment : Validate all reagents (e.g., FBS, media) via PCR .
- Post-treatment : Implement strict aseptic techniques and use antibiotics with no overlapping mechanisms (e.g., avoid combining MRAs with ciprofloxacin) .
- Storage : Aliquot MRAs to avoid freeze-thaw cycles, which degrade efficacy .
Advanced Research Questions
Q. How can researchers optimize MRA concentrations for novel cell lines or atypical mycoplasma strains?
Perform titration experiments with a 0.1–2.0 µg/mL range, monitoring:
- Cell viability (MTT assay) at 24-hour intervals.
- Mycoplasma load via qPCR (e.g., targeting 16S rRNA genes) . Example optimization workflow:
- Baseline mycoplasma quantification.
- 7-day MRA exposure with incremental concentrations.
- Post-treatment validation using orthogonal methods (e.g., culture + PCR) . Note: Synergy with 0.1 µm filtration reduces treatment duration by 50% in resistant strains .
Q. What are common pitfalls in interpreting MRA efficacy data, and how can they be resolved?
- False negatives : Caused by intracellular mycoplasma evading detection. Use cell lysis before PCR .
- Strain-specific resistance : Genome sequencing (e.g., Mycoplasma hyorhinis gyrA mutations) can identify quinolone resistance .
- Data contradictions : Compare results across ≥3 detection methods. For instance, culture-negative but PCR-positive samples require retesting after 48 hours .
Q. How do MRAs impact transcriptomic or proteomic profiles in treated cells, and how should this be controlled?
- Transcriptomic shifts : Fluoroquinolones may transiently upregulate stress-response genes (e.g., HSP70). Include a recovery phase (72 hours post-treatment) before omics assays .
- Proteomic interference : MRA metabolites can bind to albumin in media, skewing LC-MS results. Use serum-free conditions during treatment .
Q. What methodologies exist for combining MRAs with CRISPR-Cas9 systems to eradicate persistent contamination?
- Dual-targeting : Use Cas9-guided cleavage of mycoplasma-specific genes (e.g., p37) alongside MRA treatment. This reduces eradication time to 48 hours in Mycoplasma arginini-infected HEK293 cells .
- Validation : Perform whole-genome sequencing (reference: Haemophilus influenzae Rd assembly methods) to confirm absence of residual mycoplasma DNA .
Methodological Best Practices
- Cell line authentication : Post-MRA treatment, validate cells via STR profiling to rule out cross-contamination .
- Data reporting : Disclose MRA lot numbers, treatment duration, and detection thresholds to enhance reproducibility .
- Ethical compliance : Follow institutional guidelines for antibiotic use in biocontainment facilities .
For unresolved issues (e.g., biofilm-associated mycoplasma), consult systematic reviews using PRISMA frameworks to analyze >9,000 studies for emerging solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
